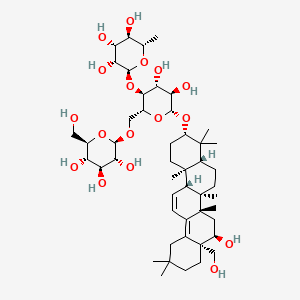

Saikosaponin BK1

描述

属性

CAS 编号 |

110352-77-7 |

|---|---|

分子式 |

C48H78O17 |

分子量 |

927.1 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |

InChI 键 |

PYJMYPPFWASOJX-YSNVVKQWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Saikosaponins

Enzymatic Modifications and Glycosylation in Saikosaponin Biosynthesis

Role of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 monooxygenases (P450s) play a pivotal role in the diversification of saikosaponins through various hydroxylation and oxidation reactions wikipedia.orgcdutcm.edu.cnnih.gov. These enzymes are involved in the downstream processes following the cyclization of β-amyrin, contributing significantly to the structural complexity and diversity observed in saikosaponins nih.gov. For instance, the CYP716Y1 gene from Bupleurum falcatum has been identified to catalyze the C-16α hydroxylation of triterpenes labsolu.ca.

Research indicates that specific P450 genes exhibit high expression levels in Bupleurum roots and their expression profiles are strongly correlated with that of the β-amyrin synthase (BAS) gene, suggesting their direct involvement in saikosaponin biosynthesis nih.gov. Integrated transcriptomic and metabolomic analyses have further implicated P450s in this pathway. For example, manipulation of P450 genes such as Bc95697 and Bc35434 in Bupleurum chinense has been suggested as a strategy to improve saikosaponin biosynthesis uni.lu. The fact that plant P450s are encoded by a large number of multigene families complicates the prediction of specific P450 involvement in saponin (B1150181) biosynthesis wikipedia.orgnih.gov.

Glycosyl Transfer Reactions Mediated by UDP-Glycosyltransferases

UDP-glycosyltransferases (UGTs) are essential enzymes in the final stages of saikosaponin biosynthesis, catalyzing the transfer of sugar moieties from activated sugar nucleotide donors (such as UDP-glucose) to various acceptor molecules, including hydroxylated triterpenoid (B12794562) aglycones sigmaaldrich.comnih.gov. This glycosylation process is critical for generating the vast structural diversity, enhancing solubility, and influencing the biological activities of plant secondary metabolites like saikosaponins sigmaaldrich.comnih.gov.

Specifically, UGTs are responsible for the glycosylation of hydroxylated β-amyrin at positions like C3, a crucial step in forming the complete saikosaponin structure labsolu.ca. Numerous UGT genes have been predicted or identified to be involved in saikosaponin biosynthesis across different Bupleurum species wikipedia.orglabsolu.canih.govmetabolomicsworkbench.org. Studies have shown that some UGT genes are highly expressed in Bupleurum roots and their expression patterns correlate with the BAS gene, indicating their significant role in the biosynthetic pathway nih.gov. Transcriptome analyses, particularly in B. chinense, have led to the identification of candidate UGT genes that are likely involved in saikosaponin biosynthesis labsolu.ca.

Genetic Regulation and Engineering Approaches for Saikosaponin Production

The production of saikosaponins in Bupleurum species is a complex trait influenced by genetic factors and environmental conditions. Understanding the genetic regulation of their biosynthesis is crucial for developing strategies to enhance their accumulation.

Identification of Putative Genes Involved in Saikosaponin Biosynthesis

The biosynthesis of saikosaponins involves a cascade of enzymatic reactions, and numerous genes encoding these enzymes have been identified across various Bupleurum species. The initial steps, common to triterpenoid biosynthesis, involve genes from the MVA and MEP pathways, including those for acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), mevalonate-5-pyrophosphate decarboxylase (MVD), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SS), and squalene epoxidase (SE) labsolu.casigmaaldrich.comuni.lu.

A key gene in the pathway is β-amyrin synthase (BAS), which catalyzes the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin wikipedia.orgwikipedia.orgnih.govnih.govcdutcm.edu.cn. Downstream modifications involve cytochrome P450 (P450) and UDP-glycosyltransferase (UGT) gene families, which are responsible for hydroxylation and glycosylation, respectively wikipedia.orgcdutcm.edu.cnnih.gov.

Comprehensive studies have identified a significant number of putative genes involved in saikosaponin biosynthesis. For example, a study on B. falcatum identified 130 unigenes closely related to saikosaponin biosynthesis nih.gov. In B. chinense, an integrated analysis revealed 77 unigenes across eight gene families (AACT, HMGS, HMGR, MVD, DXS, FPPS, β-AS, and P450s) that showed strong correlations with saikosaponin content uni.lu.

Transcriptomic and Metabolomic Analysis in Bupleurum Species

Integrated transcriptomic and metabolomic approaches have proven invaluable in deciphering the complex biosynthetic pathways and regulatory networks of saikosaponins in Bupleurum species. These analyses allow for the correlation of gene expression levels with metabolite accumulation, providing insights into the molecular mechanisms underlying saikosaponin production uni.lu.

Studies comparing different Bupleurum species, such as Bupleurum chinense, Bupleurum scorzonerifolium, and Bupleurum marginatum, have revealed distinct metabolic and gene expression profiles, highlighting species-specific differences in saikosaponin content. For instance, B. marginatum was found to contain higher levels of saikosaponins compared to B. chinense and B. scorzonerifolium. Correlation analyses have shown strong relationships between the expression of CYP450, UGT, and β-AS genes and the accumulation of various saikosaponins, including saikosaponin B1, C, and D.

Transcriptomic profiling, such as that conducted on abscisic acid (ABA)-induced hairy roots of B. chinense, has identified differentially expressed basic helix-loop-helix (bHLH) transcription factors that are hypothesized to play a role in regulating saikosaponin biosynthesis nih.gov. Metabolomics analysis has also demonstrated the impact of environmental factors, such as nitrogen fertilization, on saikosaponin accumulation, revealing that high nitrogen levels can decrease total saikosaponins in roots while increasing them in flowers researchgate.net.

Strategies for Enhancing Saikosaponin Accumulation

Several strategies are being explored to enhance the accumulation of saikosaponins in Bupleurum species, primarily through genetic manipulation and optimized cultivation practices.

Genetic Engineering: Manipulation of key genes involved in the saikosaponin biosynthetic pathway, particularly those belonging to the β-amyrin synthase (BAS), cytochrome P450 (P450), and UDP-glycosyltransferase (UGT) families, holds significant promise for improving saikosaponin production wikipedia.orglabsolu.canih.gov. Overexpression of important enzymes in the triterpenoid biosynthetic pathway is a direct tactic to increase saikosaponin yield wikipedia.orgcdutcm.edu.cn. For example, studies suggest that manipulating specific P450 genes like Bc95697 and Bc35434 in B. chinense could lead to improved saikosaponin biosynthesis uni.lu. Advanced genetic engineering tools, such as CRISPR-based editing or overexpression, could be employed to overcome limitations like abscisic acid (ABA)-mediated biosynthetic repression nih.gov.

Exogenous Elicitors: The application of exogenous elicitors has shown potential in stimulating saikosaponin production. Methyl jasmonate (MeJA), for instance, has been demonstrated to increase saikosaponin accumulation by upregulating the expression of genes such as BAS and UGTs wikipedia.orgcdutcm.edu.cnnih.gov. Similarly, specific concentrations of brassinolide (B613842) (BRs), a plant hormone, have been found to enhance the concentrations of saikosaponin A and D by upregulating the expression of related biosynthesis genes, including HMGR, DXR, IPPI, FPS, SE, P450-2, and P450-3.

Chemical Synthesis and Derivatization Strategies for Saikosaponins

Challenges in the Total Chemical Synthesis of Saikosaponins

Total chemical synthesis of saikosaponins is inherently challenging. One primary difficulty lies in the scarcity of the triterpene aglycones that possess the high oxidation state characteristic of the D/E rings in these compounds semanticscholar.orgmdpi.com. The structural diversity, high polarity, and the existence of numerous isomers within the saikosaponin class further complicate their purification, separation, and identification using conventional phytochemical methods, leading to lengthy experimental periods frontiersin.org.

Advanced Synthetic Methodologies for Saikosaponin Scaffolds

Recent advancements in synthetic organic chemistry have begun to address the challenges in saikosaponin synthesis, particularly focusing on the construction of their complex aglycone scaffolds and the precise installation of sugar moieties.

A significant breakthrough in the synthesis of saikosaponins involves site-selective C-H hydroxylation reactions at the D/E rings of pentacyclic triterpenoids semanticscholar.orgnih.govresearchgate.net. This methodology is crucial because the desired hydroxylations are often difficult to achieve selectively due to the presence of many similar C-H bonds in the complex triterpene skeleton nih.govnih.gov. Researchers have reported success in achieving site-selective C-H hydroxylation at the D/E rings of pentacyclic triterpenoids by employing transient chiral pyridine-imino directing groups nih.govresearchgate.netnih.gov. This approach utilizes copper-mediated aerobic oxidation, where the chirality of the directing group influences the site-selectivity of the hydroxylation nih.govnih.gov. This technique has paved the way for synthesizing saikosaponins from more readily available feedstocks like oleanolic acid semanticscholar.orgnih.govresearchgate.net.

The formation of the glycosidic linkages in saikosaponins requires highly stereoselective methods. Saikosaponins typically feature saccharide chains attached to the aglycone at the C3 position frontiersin.org. Advanced approaches for glycosylation include regioselective and stereoselective methods to construct the β-(1→3)-linked disaccharide fragments and efficient gold(I)-catalyzed glycosylation to attach the glycans to the aglycones semanticscholar.orgmdpi.com. For instance, gold(I)-catalyzed glycosylation has been successfully used to couple disaccharide o-alkynylbenzoate with aglycone derivatives, leading to the desired glycosides in high yields mdpi.com. Challenges with traditional methods, such as the decomposition of aglycone derivatives under acidic conditions often used with trichloroacetimidate (B1259523) promoters, highlight the importance of these milder, more selective catalytic approaches mdpi.com.

Preparation and Characterization of Saikosaponin Analogues and Derivatives

The preparation of saikosaponin analogues and derivatives is crucial for exploring their structure-activity relationships and potential therapeutic applications. These derivatives can be obtained through various synthetic modifications of natural saikosaponins or their aglycones nih.govnih.gov. Characterization of these compounds typically involves advanced analytical techniques such as UPLC-PDA-Q/TOF-MS, which allows for detailed investigation of their mass spectrometric fragmentation pathways, UV spectral features, and chromatographic behavior frontiersin.orgfrontiersin.org. This is particularly important given the structural similarity and isomeric nature of many saikosaponins and their derivatives frontiersin.org. For example, studies have characterized various saikosaponin derivatives, including saikosaponin a, b1, g, and their respective genins, by optimizing ionization processes and selecting the most abundant fragment ions for sensitive detection nih.gov.

Table 1: Examples of Saikosaponin Derivatives and Characterization Techniques

| Derivative Type | Key Structural Features | Characterization Techniques Used | Reference |

| Type I Saikosaponins | Saccharide chains at C3, often with furanose | UPLC-PDA-Q/TOF-MS (fragmentation patterns, UV absorption, retention time) | frontiersin.orgfrontiersin.org |

| Acetylated Derivatives | Acetyl/malonyl groups | UPLC-PDA-Q/TOF-MS (ESI+ fragment ions to locate acetyl/malonyl groups) | frontiersin.org |

| Saikosaponin A, D, C | Epoxy-ether saikosaponins (Type I) | Preparative HPLC, HPLC analysis, NMR (for purity and structure) | mdpi.com |

| Saikosaponin B2 | Heterocyclic diene saikosaponin (Type II) | HPLC analysis | mdpi.com |

Studies on Saikosaponin Degradation Products under Controlled Conditions

Understanding the degradation pathways of saikosaponins is vital for their stability assessment, quality control, and formulation development. Saikosaponins, such as Saikosaponin A (SSA), are known to degrade under specific stress conditions. For instance, SSA is particularly susceptible to degradation under acidic hydrolytic conditions, where H⁺ acts as an effective accelerator mdpi.comresearchgate.net.

Studies have identified several degradation products of SSA under acid hydrolysis. Known degradation products include Saikosaponin B1 (SSB1) and Saikosaponin G (SSG) mdpi.comresearchgate.net. More recent research has also identified new degradation products, such as hydroxy-saikosaponin A and Saikosaponin B2 (SSB2), formed under these conditions mdpi.comresearchgate.net. These degradation products are often isomers of the parent saikosaponin or result from hydration reactions mdpi.com. Characterization of these degradation products is typically performed using analytical and semi-preparative liquid chromatography coupled with spectral analysis, such as NMR, to elucidate their structures and proposed transformation pathways mdpi.comresearchgate.net. This information is crucial for developing stability-indicating analytical methods and understanding the reactive chemistry of saikosaponins mdpi.com.

Table 2: Degradation Products of Saikosaponin A under Acid Hydrolytic Conditions

| Parent Compound | Degradation Condition | Identified Degradation Products | Nature of Degradation | Reference |

| Saikosaponin A | Acid Hydrolysis (H⁺) | Saikosaponin B1, Saikosaponin G | Isomerization | mdpi.comresearchgate.net |

| Saikosaponin A | Acid Hydrolysis (H⁺) | Hydroxy-saikosaponin A, Saikosaponin B2 | Hydration, Isomerization (for SSB2) | mdpi.comresearchgate.net |

Advanced Analytical Methodologies for Saikosaponin Profiling and Quantification

High-Resolution Chromatographic Techniques for Saikosaponin Separation

Chromatographic methods are foundational for separating complex mixtures of saikosaponins, allowing for the isolation and individual analysis of specific compounds like Saikosaponin BK1.

Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC, making it highly suitable for the analysis of saikosaponins. frontiersin.org UPLC systems are frequently coupled with mass spectrometry for comprehensive profiling. For instance, a UPLC-PDA-Q/TOF-MS method has been established for the systematic characterization and identification of saikosaponins in Bupleurum marginatum var. stenophyllum extracts. frontiersin.orgfrontiersin.org Chromatographic separation in such applications is often performed on columns like an ACQUITY BEH C18 column (150 mm × 2.1 mm, 1.7 μm) or Agilent SB-C18 (1.8 µm, 2.1 mm * 100 mm), typically maintained at temperatures around 35°C or 40°C. frontiersin.orgfrontiersin.orgpreprints.orgsci-hub.se Mobile phases commonly consist of a gradient elution system, such as 0.05% formic acid in acetonitrile (B52724) (solvent A) and 0.05% formic acid in water (solvent B), or pure water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B). frontiersin.orgfrontiersin.orgpreprints.orgsci-hub.se Flow rates typically range from 0.25 to 0.35 mL/min, with injection volumes around 2 µL. frontiersin.orgfrontiersin.orgpreprints.orgsci-hub.se This methodology has been successfully applied to identify this compound among other components in various Bupleurum species. preprints.orgsci-hub.sechinjmap.com

A UPLC-MS system, specifically an ExionLC™ AD coupled with a tandem mass spectrometry system, has been utilized for metabolomics analyses, identifying this compound in potato leaf extracts. preprints.org Another study employed a UPLC-MS system (UFLC SHIMADZU Nexera X2; MS, 4500 QTRAP) with an Agilent SB-C18 column (2.1 mm × 100 mm, 1.8 μm) for analyzing saikosaponins in Bupleurum chinense and Bupleurum scorzonerifolium. nih.gov The mobile phase for this system included ultra-pure water (A) and acetonitrile (B) with 0.1% acetic acid, with a flow rate of 0.35 mL/min. nih.gov

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the separation and quantification of saikosaponins, including this compound, especially when coupled with mass spectrometry (HPLC-MS). mdpi.commdpi.comomicsonline.orgmdpi.com HPLC-MS methods offer superior sensitivity and selectivity compared to traditional HPLC-UV methods, which can suffer from interference due to the low absorption wavelength of saikosaponins (e.g., Saikosaponin A at 205 nm). omicsonline.org

For quantitative analysis, HPLC-Multiple Reaction Monitoring (MRM)/MS methods have been developed and validated for various saikosaponins, demonstrating good linearity, detection limits, quantification limits, precision, repeatability, stability, and accuracy. mdpi.com For example, a method for determining Saikosaponin A in rat plasma used an Agilent Zorbax SB-C18 column (150 mm × 2.1 mm, 5 µm) at 30°C. omicsonline.org Another LC-DAD-ESI/MS method for saikosaponins in Bupleurum falcatum utilized a ZORBAX SB-Aq analytical column (150 × 4.6 mm i.d., 5 μm) with a flow rate of 0.8 mL/min and detection at 204 nm. mdpi.comnih.gov The mobile phase involved a step gradient of acetonitrile-water containing 0.5% formic acid. mdpi.com

HPLC has also been used for the simultaneous determination of seven major saikosaponins (a, b1, b2, c, d, e, and f) using a dual wavelength method (210 nm and 254 nm) on a Symmetry-C18 column (4.6 mm × 250 mm, 5 μm) at 30°C, with acetonitrile-water as the mobile phase. mdpi.com

Mass Spectrometry-Based Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of saikosaponins due to its ability to provide precise molecular weight and fragmentation information. frontiersin.orgresearchgate.netresearchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS), often coupled with UPLC (UPLC-Q/TOF-MS), is a powerful technique for the comprehensive characterization of saikosaponins. frontiersin.orgfrontiersin.orgsci-hub.sechinjmap.comnih.gov It allows for the identification of known compounds and the tentative characterization of new ones by analyzing their mass spectrometric fragmentation pathways, UV spectral features, and chromatographic behavior. frontiersin.orgresearchgate.netfrontiersin.org For instance, UPLC-PDA-Q/TOF-MS with both data-dependent acquisition (DDA) and data-independent acquisition (DIA) modes has been used to identify or tentatively characterize over 100 saikosaponins from Bupleurum marginatum var. stenophyllum extracts. frontiersin.orgresearchgate.netnih.gov This includes the analysis of fragment ions, retention times, and maximum UV wavelengths, which are crucial for deducing the specific positions of substituent groups. frontiersin.orgfrontiersin.org this compound has been identified using UPLC/Q-TOF-MS/MS in studies investigating the chemical constituents of herbal formulas. sci-hub.sechinjmap.com

High-Resolution Mass Spectrometry (HRMS), including techniques like Q/TOF-MS and Orbitrap MS, is critical for obtaining accurate mass measurements and determining the elemental composition of saikosaponins. frontiersin.orgresearchgate.netmdpi.comcsic.es Accurate mass data, along with fragmentation patterns from tandem mass spectrometry (MS/MS), are essential for the confident identification of these complex molecules. researchgate.net For example, UPLC-HRMS raw data is acquired using systems that combine UPLC with Q/TOF-MS, allowing for precise mass determination. frontiersin.orgfrontiersin.org UHPLC-Orbitrap/HRMS has been employed to accurately research changes in saikosaponin components, such as this compound, before and after processing Bupleurum chinense with vinegar, by comparing their different chemical constituents. mdpi.com

Electrospray Ionization (ESI) is the most commonly used ionization technique for saikosaponin analysis in conjunction with liquid chromatography-mass spectrometry (LC-MS). mdpi.commdpi.comomicsonline.org ESI can be operated in both positive (ESI+) and negative (ESI-) ion modes, each offering distinct advantages for structural information. frontiersin.orgmdpi.commdpi.com

In the ESI- mode, saikosaponin molecules often form [M-H]- ions by losing a proton or [M + HCOO]- ions by combining with a formate (B1220265) ion. mdpi.com This mode typically yields a limited number of fragment ions but provides more direct information about sapogenins and glycosidic bond cleavages, leading to clearer and more easily visualized spectra. mdpi.com For instance, the ESI- mode provides more abundant structural information for saikosaponin compounds, and the fragmentation behavior of epimers like Saikosaponin b1 and b2 in ESI- mode is similar to other saikosaponins, producing characteristic fragment ions. frontiersin.org

Conversely, in the ESI+ mode, saponin (B1150181) molecules typically form charged adduct ions by binding with an alkali metal ion or a hydrogen ion. mdpi.com While this exothermic process can lead to more complex MS spectra due to irregular glycosyl cross-ring cleavage, it can also document characteristic fragment ions that contribute to determining the specific position of substituent groups, particularly in acetylated/malonylated saikosaponins. frontiersin.org For example, Saikosaponins c, a, and d have been observed to yield strong sodium adducts in positive mode. mdpi.comnih.gov Many studies collect MS data in the negative ESI mode for quantitative and statistical analysis due to the clearer information obtained. mdpi.comomicsonline.org

Capillary Electrophoresis Methods for Saikosaponin Analysis

Capillary Electrophoresis (CE) has proven to be an effective technique for the separation and analysis of saikosaponins. This method is particularly valuable for separating trace constituents present in complex mixtures, such as crude extracts of Bupleuri Radix. jfda-online.comfda.gov.twjfda-online.com

One notable CE approach is the on-line sample stacking technique, specifically the Sweeping method. This technique has demonstrated superior performance compared to Micellar Electrokinetic Chromatography (MEKC) for the analysis of Bupleuri Radix extracts. The Sweeping method offers enhanced separation efficiency and lower detection limits. jfda-online.comfda.gov.twjfda-online.com

Key Parameters for CE-Sweeping Method:

Extracting Solvent and Buffer Solution: Aqueous phosphoric acid with a pH lower than 2 is utilized. Both solutions are prepared to have similar electric conductance. jfda-online.comfda.gov.twjfda-online.com

Solvent Composition: Methanol is used for the extracting solvent, while the buffer solution incorporates SDS, methanol, and acetonitrile. jfda-online.comfda.gov.twjfda-online.com

This CE-sweeping method has been successfully applied for the quantitative determination of saikosaponins a and b1 in traditional Chinese herbal formulations, including Minor Bupleurum Combination and Major Bupleurum Combination. jfda-online.comjfda-online.com

Another variant, Capillary Zone Electrophoresis (CZE), has been developed for the rapid determination and separation of saikosaponins a, c, and d in Bupleurum Chinese DC extracts. This CZE method employs a sodium borate (B1201080) buffer and mono-3-phenylcarbamoyl-beta-CD, with detection typically performed at 214 nm, enabling determination within approximately 8 minutes. nih.gov

Spectroscopic Approaches for Saikosaponin Component Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of saikosaponins, providing detailed information about their molecular composition and arrangement.

Mass Spectrometry (MS) Mass spectrometry, particularly coupled with liquid chromatography, is a powerful tool for the qualitative and quantitative analysis of saikosaponins. Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS/MS) has been employed for the qualitative analysis of chemical constituents in herbal formulas, including this compound. sci-hub.semdpi.com this compound has been identified with a molecular formula of C₄₈H₇₈O₁₇ and a protonated molecular ion [M+H]⁺ at m/z 927.5355. sci-hub.se

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the comprehensive characterization and quantification of numerous saikosaponin derivatives, such as saikosaponin a, b1, c, d, g, h, and i. nih.gov Optimization of ionization processes, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in both positive and negative ion modes, is crucial for achieving optimal sensitivity. Negative ion ESI is often favored for generating deprotonated molecules. nih.gov The ability to achieve complete resolution for isomeric saponin derivatives through both chromatographic and mass spectrometric means is a significant advantage of these methods. nih.gov

UPLC-PDA-Q/TOF-MS technology has been utilized to investigate the mass spectrometric fragmentation pathways and UV spectral features of various saikosaponins. This advanced approach has facilitated the identification of a large number of saikosaponins, including this compound, which has been identified as an isomer of Saikosaponin h (SSh). frontiersin.orgresearchgate.netfrontiersin.org A characteristic observation in MS analysis is that saikosaponins containing carbonyl groups in their aglycone moiety produce fragment ions by losing 30 Da. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is fundamental for the detailed structural characterization of saikosaponins. science.gov NMR data are critical for distinguishing between closely related isomers. For instance, differences in ¹³C-NMR chemical shifts, such as those observed at the C16 position, can differentiate between saikosaponin B1 and B2. mdpi.com Comprehensive NMR datasets for various saikosaponins (e.g., Saikosaponin a, Saikosaponin c) are available in specialized databases, underscoring their importance in structural elucidation. nibiohn.go.jpnibiohn.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides valuable information regarding the chromophores present in saikosaponins. Saikosaponins a, c, and d typically exhibit a maximum UV absorption at 194 nm. jfda-online.com Interestingly, acid treatment can induce structural changes, converting saikosaponins a and d into b1 and b2. These transformed compounds possess conjugated double bonds, leading to a noticeable bathochromic shift in their maximum absorption wavelength to 252 nm. jfda-online.com For general analysis, UV detection wavelengths are commonly set within the 200–400 nm range, based on the inherent structures of saikosaponins. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, specific UV spectra can reveal characteristic heteroannular diene absorption patterns (e.g., λmax at 242, 254, 263 nm) for certain saikosaponin degradation products. mdpi.com

Circular Dichroism (CD) and Fluorescence Spectroscopy Circular Dichroism (CD) and fluorescence spectroscopy are employed to investigate the interactions of saikosaponins with biological macromolecules, such as proteins. These techniques are particularly useful for studying the binding of saikosaponins (e.g., Saikosaponin D, Saikosaponin C) to human serum albumin (HSA). dntb.gov.uascilit.com Observations such as fluorescence quenching and blue shifts in fluorescence spectra provide insights into conformational changes occurring in the protein upon saikosaponin binding. dntb.gov.uascilit.com

Method Validation and Analytical Performance in Complex Biological and Plant Extracts

Rigorous method validation is essential to ensure the reliability and accuracy of saikosaponin quantification in complex biological and plant extracts. This involves assessing several critical analytical performance parameters.

Validation Parameters: Standard method validation protocols for saikosaponin analysis typically encompass:

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response. For LC-MS/MS methods, good linearity, often indicated by a correlation coefficient (R²) greater than 0.999, has been observed over broad concentration ranges (e.g., 1.65 or 4.98 to 1200 ng/mL). nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations that can be reliably detected and quantified, respectively. Lower limits of quantification (LLOQ) for saikosaponin derivatives can be as low as 16.5 to 49.4 pg on-column. nih.gov

Precision: Evaluating the reproducibility of results under the same conditions (intra-day precision) and across different days (inter-day precision). Intra-day accuracy and precision typically range between 0.8-11.8% and 80-116%, respectively, while inter-day values are between 1.1-15.5% and 86-119%. nih.gov For HPLC methods, intra-day and inter-day precision values have been reported between 1.62-3.24% and 1.85-3.36%, respectively. mdpi.com

Repeatability: Assessing the consistency of results from multiple measurements of the same sample.

Stability: Evaluating the stability of saikosaponin solutions under various storage conditions. This includes short-term stability in the autosampler (e.g., for 10 hours at 4°C), freeze-thaw stability (e.g., two cycles), and long-term stability in plasma at -20°C for several weeks. mdpi.comomicsonline.org Extracted solutions have shown stability for at least 24 hours with less than 3.28% variation in saikosaponin content. mdpi.com

Accuracy (Recovery): Measuring the efficiency of the extraction and analytical process. Recoveries for saikosaponins (e.g., c, a, d) in plant extracts are generally high, ranging from 95.2% to 96.5% with low coefficients of variability (below 4%). oup.comcapes.gov.br Mean average recoveries between 96.34% and 102.13% with a relative standard deviation (RSD) of less than 4% have also been reported. mdpi.com

Table 1: Representative Analytical Performance Parameters for Saikosaponin Quantification

| Parameter | Range/Value (Example) | Reference |

| Linearity (R²) | > 0.999 | nih.govmdpi.com |

| LLOQ (on-column) | 16.5 to 49.4 pg | nih.gov |

| Intra-day Precision | 80-116% (precision), 0.8-11.8% (accuracy) | nih.gov |

| Inter-day Precision | 86-119% (precision), 1.1-15.5% (accuracy) | nih.gov |

| Recovery (Plant Ext.) | 95.2-96.5% (CV < 4%) | oup.comcapes.gov.br |

| Recovery (Plant Ext.) | 96.34-102.13% (RSD < 4%) | mdpi.com |

| Solution Stability | < 3.28% variation over 24 hours | mdpi.com |

Application in Complex Matrices: These validated methods are widely applied to analyze saikosaponins in various complex matrices. This includes crude extracts of Bupleuri Radix jfda-online.comfda.gov.twjfda-online.commdpi.com, traditional Chinese herbal formulas jfda-online.comjfda-online.com, and different Bupleurum species. nih.govmdpi.comacademicjournals.orgfrontiersin.org

Effective extraction and purification strategies are crucial for accurate analysis in complex plant matrices. Techniques such as ultrasonic extraction, often employing 70% ethanol (B145695) containing 0.05% ammonia (B1221849) water, followed by macroporous resin column chromatography, are utilized to enrich saikosaponins and minimize interference from other co-extracted components. frontiersin.orgmdpi.commdpi.com While highly effective, it has been noted that the complex nature of constituents in Chinese herbal preparations can sometimes influence the migration times and resolution of saikosaponins in CE methods. jfda-online.comjfda-online.com

LC-MS/MS methods are particularly well-suited for quantifying saikosaponin derivatives in raw chaihu roots and multi-herb remedies, and for precise quantification in biological matrices. nih.gov Furthermore, UPLC-PAD fingerprint analysis combined with the quantitative analysis of multi-components by single marker method (QAMS) has been developed for the quality control of Bupleuri Radix samples sourced from various regions, confirming the accuracy and practical applicability of such methodologies. frontiersin.org

Structure Activity Relationship Sar Studies of Saikosaponins

Correlation of Saikosaponin Chemical Structures with Biological Activities

The diverse pharmacological activities of saikosaponins, including anti-inflammatory, hepatoprotective, immunomodulatory, antiviral, and anticancer effects, are intimately linked to their specific chemical structures. nih.govresearchgate.nethznu.edu.cncenmed.comnih.govuni.lunih.govresearchgate.net The core triterpenoid (B12794562) aglycone, along with the number, position, and type of attached sugar moieties (glycosyl groups), significantly influence their functional outcomes.

Saikosaponins are categorized into seven main types based on their aglycone structure, characterized by features such as epoxy ether linkages (Type I), isocyclic dienes (Type II), C12-enes (Type III), and homocyclic dienes (Type IV). nih.govresearchgate.net Glycosylation, involving sugars like glucose (Glu), rhamnose (Rha), furanose (Fuc), xylose (Xyl), and pentitol, further diversifies their structures and modulates their biological actions. nih.govnih.gov

Specific structural features have been correlated with particular activities:

The presence of hydroxyl groups at C23 and C16, as well as a conjugated double diene system at C11 and C13, are critical for the inhibitory activity of saikosaponins on Na+, K(+)-ATPase. metabolomicsworkbench.org

Subtle differences in stereochemistry, such as the 16β-hydroxyl group in saikosaponin a versus the 16α-hydroxyl group in saikosaponin d, contribute to distinct pharmacological profiles. Similarly, saikosaponin b1 and b2 differ by a 16β-hydroxyl group. nih.gov

For saikosaponin d, the hydroxyl group at C23 is considered necessary for its pharmacological effects, and an α-hydroxyl group at C16 exhibits higher pharmacological activity compared to a β-hydroxyl group. nih.gov

In mass spectrometry analysis, the direct attachment of furanose to the aglycone in saikosaponins leads to a characteristic fragmentation pathway involving the loss of 76 Da. nih.govnih.gov

Influence of Specific Aglycone and Glycosyl Substitutions on Functional Outcomes

The precise modifications to the aglycone and glycosyl portions of saikosaponins profoundly affect their biological properties. The biosynthesis of saikosaponins involves enzymatic processes, where uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) play a key role in the glycosyl transfer reactions that modify the aglycones. nih.gov Despite their structural diversity, many saikosaponin isomers exist, highlighting the subtle yet significant impact of even minor structural variations. nih.gov

Specific structural characteristics and their observed influences include:

Saikosaponins possessing carbonyl groups (C=O) within their aglycone structure tend to produce fragment ions via the loss of 30 Da during mass spectrometric analysis. nih.gov

Type IV saikosaponins, characterized by a homocyclic diene, exhibit unique fragmentation patterns, including the production of [aglycone−CH2OH−OH−H]− and [aglycone−H2O−H]− fragment ions through neutral losses at positions C16 and C17. nih.gov This suggests that the arrangement of double bonds and hydroxyl groups on the aglycone can influence its stability and reactivity.

Comparative Analysis of Saikosaponin BK1 Activity with Other Saikosaponin Analogues

This compound, identified as an isomer of Saikosaponin H (SSh), has been investigated for its molecular interactions, particularly in computational studies. nih.gov

Table 1: Comparative Binding Affinities of Saikosaponins to NADPH-oxidase 5 (NOX5)

| Compound | Docking Score (kcal/mol) hznu.edu.cnciteab.com | Binding Energy (kcal/mol) hznu.edu.cn |

| This compound | -7.813 | -176.90 |

| Saikosaponin C | -9.202 | -114.61 |

Note: A more negative docking score generally indicates stronger binding affinity. However, binding energy (calculated via MM-GBSA) provides a more comprehensive measure of the stability of the protein-ligand complex, considering various energetic contributions. In this case, Saikosaponin C showed a better docking score but a lower (less negative) binding energy compared to this compound for NOX5. hznu.edu.cn

Beyond specific molecular interactions, comparative studies on various saikosaponins reveal distinct activity profiles:

Specific activities show further differentiation: Saikosaponin a is noted for its potent anti-inflammatory effects, while saikosaponin d exhibits strong antitumor activity. Saikosaponin b2 and saikosaponin c have shown superior antiviral activity compared to saikosaponin a and saikosaponin d. researchgate.net

Against human coronavirus HCoV-229E, saikosaponin b2 demonstrated the highest antiviral activity among saikosaponins A, B2, C, and D, significantly inhibiting viral binding to cells. uni.lu

The inhibitory potency on Na+, K(+)-ATPase varies significantly among analogues, following the order: saikosaponin b1 > saikosaponin d > saikosaponin b2 > saikosaponin b4 > saikosaponin a > saikosaponin b3 > saikosaponin e > saikosaponin c. metabolomicsworkbench.org

Table 2: Relative Potency of Saikosaponins in Na+, K(+)-ATPase Inhibition

| Rank | Saikosaponin |

| 1 | Saikosaponin b1 |

| 2 | Saikosaponin d |

| 3 | Saikosaponin b2 |

| 4 | Saikosaponin b4 |

| 5 | Saikosaponin a |

| 6 | Saikosaponin b3 |

| 7 | Saikosaponin e |

| 8 | Saikosaponin c |

Note: This table reflects the observed order of inhibitory effect on Na+, K(+)-ATPase activity in in vitro studies. metabolomicsworkbench.org

This compound has also been observed to have increased concentrations in Prunus mume extract-treated mice, suggesting its potential contribution to hepatoprotective effects. labsolu.ca These comparative analyses underscore that even minor structural differences among saikosaponin analogues can lead to significant variations in their biological targets and functional outcomes.

Ecological and Environmental Relevance of Saikosaponin Bk1

Occurrence and Role in Plant Root Exudates (e.g., Haloxylon ammodendron)

Saikosaponin BK1 has been identified as a component of root exudates, particularly in Haloxylon ammodendron seedlings. mdpi.comnih.gov Haloxylon ammodendron, a deciduous woody plant, is a dominant species in the desert plant communities of northwestern China. mdpi.com Research indicates that the compounds secreted by the roots of H. ammodendron play a crucial role in subterranean interactions among plants, influencing the soil environment and rhizosphere microorganisms. mdpi.com

Triterpenes, including this compound, are a class of secondary metabolites found in plant root exudates. mdpi.comnih.gov These compounds are closely linked to plant growth, the availability of soil nutrients, and the composition of rhizosphere bacteria. mdpi.comnih.gov The secretion of terpenoid compounds, such as this compound, can be influenced by environmental factors; for instance, experimental separations using nylon mesh or plastic film around H. ammodendron roots led to an increased secretion of terpenoids compared to non-separated treatments. mdpi.com This suggests a role for these compounds in plant defense mechanisms and competitive interactions. mdpi.com Beyond Haloxylon ammodendron, this compound has also been detected in the leaves of potato plants. preprints.org

Root exudates, encompassing both primary and secondary metabolites, are fundamental drivers of interactions among plants, microbes, and soil. ufz.de These exudates, which include low molecular weight compounds like sugars, organic acids, phenolics, and high molecular weight compounds such as enzymes and mucilage, are released from living root cells into the soil. researchgate.netmdpi.com The process of root exudation is largely passive, driven by electrochemical gradients, and is maintained by microorganisms that metabolize the exuded molecules. mdpi.com

Interactions with Soil Microbiota and Nutrient Cycling

This compound, as a triterpene, exhibits strong positive correlations with key soil nutrients, including soil organic carbon (SOC), available phosphorus (P), total phosphorus (TP), and total nitrogen (TN). mdpi.comnih.gov This suggests a direct or indirect involvement of this compound in the dynamics of these essential nutrients within the soil ecosystem.

Table 1: Correlation of this compound (Triterpenes) with Soil Nutrients

| Soil Nutrient Parameter | Correlation with Triterpenes (including this compound) |

| Soil Organic Carbon (SOC) | Strong positive correlation mdpi.comnih.gov |

| Available Phosphorus (P) | Strong positive correlation mdpi.comnih.gov |

| Total Phosphorus (TP) | Strong positive correlation mdpi.comnih.gov |

| Total Nitrogen (TN) | Strong positive correlation mdpi.comnih.gov |

Root exudates, including secondary metabolites like this compound, significantly influence the composition and dynamics of the microbial community residing in the rhizosphere. nih.gov These exudates act as crucial regulators of rhizosphere microbial ecological functions. nih.gov Plants modulate the composition of their root exudates to modify soil properties, attract beneficial microbiota, and adapt to and survive adverse conditions. nih.gov For example, a related compound, Saikosaponin A, has been shown to improve gut microbiota composition by increasing the relative abundance of Lactobacillus and Prevotella species, highlighting the potential for saikosaponins to interact with microbial communities. nih.gov

Potential Ecological Functions in Plant-Soil Systems

The ecological functions of this compound within plant-soil systems are multifaceted, primarily stemming from its role as a root exudate and a terpenoid. As a triterpene, this compound contributes to allelopathy, a process where plants release biochemicals (allelochemicals) that can inhibit the establishment, growth, or survival of neighboring plants. mdpi.comnih.gov This allelopathic effect can reduce competition and enhance the availability of resources for the secreting plant. mdpi.com

Beyond allelopathy, terpenoid compounds are recognized for their significant roles in plant defense mechanisms. mdpi.com Root exudates, as key drivers of plant-microbe-soil interactions, underpin crucial processes such as nutrient cycling, the detoxification of pollutants, and the stabilization of organic matter within ecosystems. ufz.demdpi.com These exudates play a vital role in facilitating the regulation of soil microbial community function, which is essential for nutrient uptake and the stress resilience of plants. semanticscholar.orgfrontiersin.org

The interactions between plants and soil microbes, mediated by root exudates, are critical for enabling plants to actively adapt to their microenvironment and enhance their resistance to various stresses. semanticscholar.org Soil microbes, in turn, promote plant growth through both direct and indirect mechanisms, including facilitating nutrient acquisition and improving stress resistance. mdpi.com Root exudates can also modify soil properties, such as pH, to solubilize nutrients, chelate toxic compounds, and attract beneficial microorganisms, or conversely, release substances toxic to pathogens. nih.gov Plant secondary metabolites, including terpenoids, are known to function as important defenses within the plant itself. ncl.res.in

常见问题

Q. How can HPLC parameters be optimized to quantify Saikosaponin BK1 in plant extracts?

High-performance liquid chromatography (HPLC) is optimized by selecting a C18 reverse-phase column, using a mobile phase of acetonitrile-water (e.g., 30:70 v/v) with 0.1% formic acid, and setting the detection wavelength to 210 nm for UV absorption. Validation includes calibration curves with reference standards, spike-recovery tests (80–120% recovery), and inter-day/intra-day precision assessments (RSD < 5%). Soil factors like pH and organic matter content may influence extraction efficiency, necessitating sample pre-treatment adjustments .

Q. What primary biochemical pathways are modulated by this compound?

Bioinformatics analyses reveal that this compound targets liver and immune-related pathways, including G protein-coupled receptor (GPCR) signaling, neuroactive ligand-receptor interactions, and protein phosphorylation. These pathways are validated using transcriptomic profiling of hepatocyte models or immune cell lines treated with BK1, followed by Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis .

Q. What in vitro models are suitable for studying this compound’s immunomodulatory effects?

Common models include RAW264.7 macrophages for cytokine profiling (e.g., TNF-α, IL-6 via ELISA), Jurkat T-cells for proliferation assays (MTT test), and primary hepatocytes for liver-specific responses. Dose-response curves (e.g., 1–100 µM BK1) and time-course experiments (6–48 hours) are critical for establishing efficacy and toxicity thresholds .

Advanced Research Questions

Q. How do molecular dynamics simulations (RMSD/RMSF) elucidate this compound’s protein interactions?

Root Mean Square Deviation (RMSD) tracks structural stability during simulations (e.g., <3 Å over 100 ns indicates stable binding), while Root Mean Square Fluctuation (RMSF) identifies flexible protein residues (e.g., residues 150–200 showing >2 Å displacement). For BK1, simulations reveal differential binding stability compared to analogs like Saikosaponin C, particularly in hydrophobic pockets of target proteins like SARS-CoV-2 main protease .

Q. How can researchers resolve discrepancies between computational docking predictions and in vitro assays for this compound?

Contradictions arise from solvation effects or conformational changes not captured in static docking. Validate computational results via alanine-scanning mutagenesis of key binding residues (e.g., His41 in SARS-CoV-2 main protease) or surface plasmon resonance (SPR) to measure binding kinetics (KD values). Multi-ensemble docking (accounting for protein flexibility) improves alignment with experimental IC50 data .

Q. What environmental factors influence this compound content in Bupleurum chinense?

Soil conductivity (>200 µS/cm), organic matter (>2.5%), and available potassium (>150 mg/kg) correlate with higher BK1 yields. Cluster analysis of 29 habitats identifies Henan Province (China) as optimal, with BK1 content 5.16× higher than national standards. Field experiments should control irrigation (60–70% soil moisture) and use foliar nitrogen supplementation to enhance biosynthesis .

Q. How to design structure-activity relationship (SAR) studies integrating this compound and its analogs (e.g., Saikosaponin D)?

SAR studies require comparative molecular docking (e.g., AutoDock Vina) of BK1 and analogs against shared targets (e.g., NF-κB), followed by in vitro validation via luciferase reporter assays. Focus on structural variations (e.g., glycosylation patterns in BK1 vs. D) and their impact on hydrogen bonding (e.g., hydroxyl groups at C3/C16 positions) .

Key Methodological Considerations

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity, qPCR for pathway gene expression) .

- Experimental Design : Use randomized block designs for field studies and triplicate technical replicates for in vitro assays to reduce variability .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal reporting and obtain ethics approval (e.g., IACUC protocol #) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。